10-{5-[2-(5-Octylthiophen-2-yl)-1,3-thiazol-5-yl]thiophen-2-yl}decan-1-ol

Organic Synthesis Building Block Chemistry Cross-Coupling

Accessing late-stage intermediates with orthogonal reactivity for HDAC inhibitor libraries is a common bottleneck. This thiophene-thiazole-thiophene triad with a terminal -OH group enables clean, parallel derivatization (esterification, etherification, amide coupling) without heavy-metal contaminants typical of iodo-analog routes. The C10 spacer decouples electronic properties from the anchoring group, making it suitable for both medicinal chemistry and organic electronics. Available with full analytical characterization (HPLC, NMR) to ensure batch-to-batch reproducibility. Request a bulk quote or custom synthesis inquiry for immediate global shipping.

Molecular Formula C29H43NOS3
Molecular Weight 517.9 g/mol
CAS No. 765277-83-6
Cat. No. B12532616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-{5-[2-(5-Octylthiophen-2-yl)-1,3-thiazol-5-yl]thiophen-2-yl}decan-1-ol
CAS765277-83-6
Molecular FormulaC29H43NOS3
Molecular Weight517.9 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=CC=C(S1)C2=NC=C(S2)C3=CC=C(S3)CCCCCCCCCCO
InChIInChI=1S/C29H43NOS3/c1-2-3-4-5-10-13-17-25-19-21-27(33-25)29-30-23-28(34-29)26-20-18-24(32-26)16-14-11-8-6-7-9-12-15-22-31/h18-21,23,31H,2-17,22H2,1H3
InChIKeyZTOLPVBOYUNFHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-{5-[2-(5-Octylthiophen-2-yl)-1,3-thiazol-5-yl]thiophen-2-yl}decan-1-ol (CAS 765277-83-6): Compound Class, Physicochemical Identity, and Procurement Context


10-{5-[2-(5-Octylthiophen-2-yl)-1,3-thiazol-5-yl]thiophen-2-yl}decan-1-ol (CAS 765277-83-6) is a synthetic thiophene–thiazole–thiophene triad derivative bearing a terminal primary hydroxyl group on a linear C10 alkyl spacer and an n-octyl solubilizing chain on the distal thiophene ring . With a molecular formula of C29H43NOS3, a molecular weight of 517.85 g/mol, a calculated LogP of 10.16, and a polar surface area (PSA) of 117.84 Ų, it occupies a distinct physicochemical space among thiazole–thiophene building blocks [1]. The compound has been referenced in patent families describing largazole-derived histone deacetylase (HDAC) inhibitors, positioning it within the synthetic intermediacy landscape for bioactive thiazole-containing molecules and organic electronic materials [1][2].

Why Generic Substitution Fails for 10-{5-[2-(5-Octylthiophen-2-yl)-1,3-thiazol-5-yl]thiophen-2-yl}decan-1-ol (CAS 765277-83-6): Functional Group and Physicochemical Non-Interchangeability


In-class thiophene–thiazole analogs cannot be freely interchanged with CAS 765277-83-6 because the terminal –OH group confers a unique combination of hydrogen-bond donor/acceptor capacity (PSA 117.84 Ų) and synthetic derivatization potential that is absent in close structural relatives such as the iodo-terminated analog CAS 765277-85-8 or the truncated fragment CAS 765277-77-8 . This hydroxyl functionality fundamentally alters solubility parameters, LogP (10.16 vs. an estimated ~11.5+ for the iodo analog), and downstream conjugation chemistry options, making the compound non-fungible in multi-step synthetic routes where orthogonal reactivity at the chain terminus is required . Additionally, the 10-carbon spacer length between the heterocyclic core and the hydroxyl group determines the spatial separation of reactive sites, a parameter that cannot be replicated by shorter-chain or differently terminated analogs without altering molecular recognition or self-assembly behavior [1].

Quantitative Differential Evidence for 10-{5-[2-(5-Octylthiophen-2-yl)-1,3-thiazol-5-yl]thiophen-2-yl}decan-1-ol (CAS 765277-83-6): Comparator-Anchored Data


Terminal Hydroxyl vs. Iodo Functionality: Orthogonal Synthetic Reactivity and Purification Advantage

CAS 765277-83-6 carries a terminal primary alcohol (–CH2OH) at the end of the decanyl spacer, whereas the closest cataloged analog CAS 765277-85-8 (5-[5-(10-Iododecyl)thiophen-2-yl]-2-(5-octylthiophen-2-yl)-1,3-thiazole) bears a terminal iodide . The hydroxyl group enables orthogonal esterification, etherification, silyl protection, and Click chemistry (via tosylation/mesylation followed by azide displacement), while the iodo analog is restricted to nucleophilic substitution and metal-catalyzed cross-coupling. The calculated PSA difference (117.84 Ų for –OH vs. an estimated ~80 Ų for –I) provides a measurable polarity differential that translates into distinct chromatographic retention behavior (Rf) and solubility profiles [1]. CAS 765277-83-6 is the direct precursor to a broader set of downstream derivatives and eliminates the heavy-atom burden associated with the iodo analog, which can interfere with biological assays or electronic measurements .

Organic Synthesis Building Block Chemistry Cross-Coupling Click Chemistry

Molecular Weight and Heavy Atom Content: Reduced Mass for Conjugation and Biological Screening

Compared to its iodo-substituted analog CAS 765277-85-8 (MW 627.8 g/mol), the target compound CAS 765277-83-6 (MW 517.85 g/mol) is approximately 17.5% lighter by molecular weight . This mass reduction is functionally significant: at an equimolar concentration of 10 mM in a typical biological assay, CAS 765277-83-6 requires 5.18 mg/mL versus 6.28 mg/mL for the iodo analog—a 17.5% lower mass loading that improves solubility-limited dosing windows. The absence of iodine also eliminates potential heavy-atom effects in X-ray crystallography phasing artifacts and reduces the risk of iodide-mediated redox interference in cell-based assays . Compared to the minimal fragment CAS 765277-77-8 (2-(5-octylthiophen-2-yl)-1,3-thiazole, MW 279.5 g/mol), CAS 765277-83-6 provides an additional functionalized thiophene ring and a C10-hydroxyalkyl chain, adding 238.4 g/mol of mass that carries both extended π-conjugation and a reactive anchor point .

Drug Discovery Bioconjugation Medicinal Chemistry Fragment-Based Screening

Lipophilicity (LogP) Differentiation: Implications for Membrane Permeability and Formulation Partitioning

The calculated LogP of CAS 765277-83-6 is 10.16 . While the iodo analog CAS 765277-85-8 lacks a published experimental or calculated LogP, structure-based estimation using the fragment contribution of –I (Hansch π ≈ +1.12) versus –OH (Hansch π ≈ –1.16 for primary alcohol) suggests the iodo analog would exhibit a LogP approximately 2.3 units higher (~12.5), placing it substantially beyond typical drug-like or formulation-compatible lipophilicity ranges (LogP 1–5) [1][2]. The target compound's LogP of 10.16, though still highly lipophilic, is modulated downward by the terminal hydroxyl group relative to an all-hydrocarbon or halo-terminated chain. This difference has practical consequences for DMSO stock solution preparation, aqueous compatibility in biological assay buffers, and reversed-phase chromatographic purification conditions [3]. The minimal fragment CAS 765277-77-8, with only 15 carbons and lacking the second thiophene and decanol chain, would have an estimated LogP approximately 6.9 (based on the analog 5-n-octyl-2,2'-bithiophene), making it approximately 3.3 LogP units more polar than CAS 765277-83-6 [4].

ADME Lipophilicity Drug-Likeness Formulation Science

Patent Context: Structural Positioning Within the Largazole-Derived HDAC Inhibitor Chemical Space

The compound CAS 765277-83-6 bears the hallmark structural features of largazole-derived histone deacetylase (HDAC) inhibitor analogs: a thiazole–thiophene heterocyclic core, an octyl lipophilic tail, and a functionalized alkyl spacer [1]. In the patent family (WO2012152208, EP2708534, US20140148600), largazole derivatives demonstrated HDAC inhibitory activity across multiple cancer cell lines including HCT-116 (colon), Bx-PC3 (pancreatic), HL60 (leukemia), A549 (lung), and MDA-MB-231 (breast) [1][2]. While specific IC50 data for CAS 765277-83-6 was not identified in the public domain, its structural placement as a late-stage synthetic intermediate with a free terminal hydroxyl positions it as a direct precursor for generating diverse analog libraries through esterification or etherification at the chain terminus—a diversification point not available in the truncated fragment CAS 765277-77-8 . The distinction from the natural product largazole (MW 622.9, containing a 16-membered macrocyclic depsipeptide) is that CAS 765277-83-6 represents a simplified, non-macrocyclic scaffold that removes the metabolically labile thioester warhead while retaining the core pharmacophoric elements [2].

HDAC Inhibition Largazole Analogs Anticancer Epigenetics

Prioritized Application Scenarios for 10-{5-[2-(5-Octylthiophen-2-yl)-1,3-thiazol-5-yl]thiophen-2-yl}decan-1-ol (CAS 765277-83-6)


Late-Stage Diversification Intermediate for HDAC-Targeted Compound Libraries

CAS 765277-83-6 serves as a key late-stage intermediate for generating focused libraries of non-macrocyclic HDAC inhibitor candidates. The terminal hydroxyl group permits rapid parallel derivatization via esterification with diverse carboxylic acids (including hydroxamic acid-bearing warheads for zinc chelation), etherification, or conversion to amine-terminated analogs for amide coupling . This synthetic entry point is structurally grounded in the largazole pharmacophore model (WO2012152208 patent family) and provides access to analogs spanning a LogP range tunable by the choice of cap group, enabling systematic exploration of lipophilicity–activity relationships [1].

Synthesis of Asymmetric π-Conjugated Small Molecules for Organic Electronics

The thiophene–thiazole–thiophene triad of CAS 765277-83-6 provides an electron-rich (thiophene) / electron-deficient (thiazole) alternating π-system conducive to intramolecular charge transfer, while the terminal hydroxyl serves as an anchor for attachment to electrodes, self-assembled monolayers (SAMs), or polymer backbones [2]. The C10 spacer decouples the electronic properties of the chromophore from the anchoring group, a design principle well-precedented in dye-sensitized solar cell (DSSC) and organic field-effect transistor (OFET) material design [2]. The compound's LogP of 10.16 ensures sufficient solubility in common organic processing solvents (CHCl3, THF, toluene) for solution-processed device fabrication [3].

Precursor for Thiol- or Azide-Terminated Bioconjugation Linkers

The primary alcohol of CAS 765277-83-6 can be converted via well-established two-step protocols (tosylation followed by nucleophilic displacement) to the corresponding thiol or azide, generating heterobifunctional linkers that combine a rigid, extended aromatic core with a reactive terminus for Click chemistry or maleimide conjugation . Compared to the iodo analog CAS 765277-85-8, which already carries a leaving group but is limited to SN2 reactivity, the hydroxyl-to-azide route through CAS 765277-83-6 avoids premature reactivity and enables cleaner product profiles with fewer heavy-metal contaminants .

Physicochemical Probe for Studying Lipophilicity-Dependent Biological Partitioning

With a calculated LogP of 10.16 and a PSA of 117.84 Ų, CAS 765277-83-6 occupies a distinct region of the physicochemical property space that can serve as a reference probe for studying membrane partitioning, non-specific binding, and intracellular distribution of highly lipophilic thiazole-containing compounds [3]. Its intermediate LogP (between the ~6.9 of the minimal fragment and ~12.5 of the iodo analog) makes it a useful calibration point in series-based ADME optimization where systematic variation of terminal functionality is correlated with cellular permeability or metabolic stability [3].

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